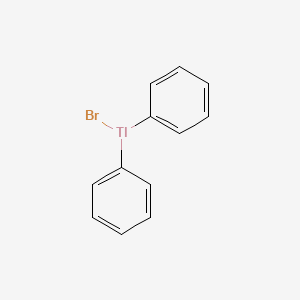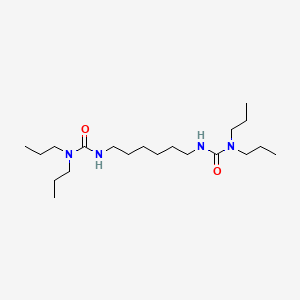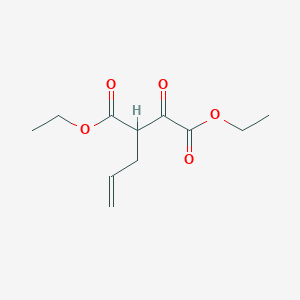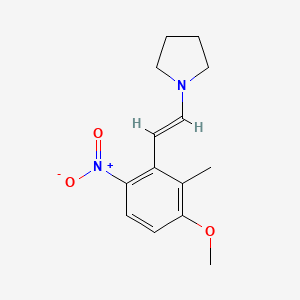
4-Diethylamino-4'-ethylazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Diethylamino-4’-ethylazobenzene is an organic compound characterized by the presence of two phenyl rings connected by an azo bond (N=N). The compound has the molecular formula C18H23N3 and a molecular weight of 281.404 g/mol . It is part of the azobenzene family, which is known for its versatile photochemical properties and applications in various fields such as dyes, sensors, and photonics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethylamino-4’-ethylazobenzene typically involves the diazotization of 4-ethyl aniline followed by coupling with N,N-diethylaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and at low temperatures to stabilize the diazonium salt intermediate. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 4-Diethylamino-4’-ethylazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Diethylamino-4’-ethylazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo bond can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted azobenzenes, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Diethylamino-4’-ethylazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and a photoswitchable molecule in various chemical sensors and organic transistors.
Biology: Employed in the study of cell signaling and vision restoration due to its photochemical properties.
Medicine: Investigated for its potential in photodynamic therapy and as a molecular probe.
Industry: Utilized in the production of smart materials and responsive coatings.
Mecanismo De Acción
The mechanism of action of 4-Diethylamino-4’-ethylazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This isomerization affects the electron distribution and molecular geometry, influencing its interaction with other molecules and its overall photochemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylamino-4’-ethylazobenzene: Similar structure but with dimethylamino groups instead of diethylamino.
4-Dimethylamino-4’-ethoxyazobenzene: Contains an ethoxy group instead of an ethyl group.
4-Dimethylamino-4’-methylazobenzene: Features a methyl group instead of an ethyl group.
Uniqueness
4-Diethylamino-4’-ethylazobenzene is unique due to its specific substitution pattern, which imparts distinct photochemical properties and reactivity. The presence of diethylamino groups enhances its electron-donating ability, making it more reactive in certain chemical reactions compared to its dimethylamino counterparts .
Propiedades
Número CAS |
4928-41-0 |
|---|---|
Fórmula molecular |
C18H23N3 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[(4-ethylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C18H23N3/c1-4-15-7-9-16(10-8-15)19-20-17-11-13-18(14-12-17)21(5-2)6-3/h7-14H,4-6H2,1-3H3 |
Clave InChI |
PQPOCSPPXRINCI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





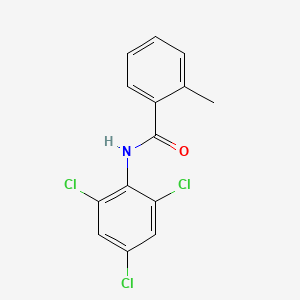

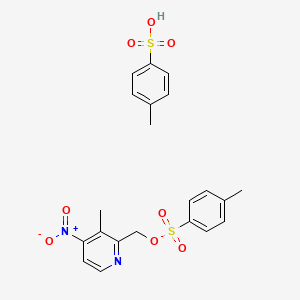
![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)
